Methyl[2-(phenylamino)ethyl]amine
Description
Broader Context of Alkylated and Arylated Diamines in Organic Synthesis and Beyond
Alkylated and arylated diamines are workhorses in the field of organic chemistry. amerigoscientific.com Their utility stems from their ability to act as versatile ligands for a wide range of metal catalysts. The two nitrogen atoms can chelate to a metal center, forming a stable five-membered ring that can influence the catalytic activity and selectivity of the metal. nih.gov This has led to their widespread use in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
Beyond their role as ligands, these diamines serve as crucial building blocks for the synthesis of more complex molecules, including pharmaceuticals and functional materials. enamine.net The presence of two nucleophilic nitrogen atoms allows for sequential or simultaneous reactions, enabling the construction of diverse molecular architectures. For instance, they are key precursors in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules.
The 1,2-diamine motif is also a privileged structure in the design of organocatalysts and chiral reagents. nih.gov The ability to introduce chirality into the diamine backbone has been instrumental in the development of asymmetric catalysis, a field dedicated to the synthesis of single-enantiomer compounds.
Significance of Secondary Amine Functionalities in Chemical Architectures
The presence of a secondary amine, where a nitrogen atom is bonded to two carbon atoms and one hydrogen atom, imparts specific and valuable characteristics to a molecule. wisdomlib.org Unlike primary amines, which have two hydrogens on the nitrogen, or tertiary amines, which have none, secondary amines offer a balance of reactivity and stability. The N-H bond in a secondary amine can participate in hydrogen bonding, influencing the compound's physical properties such as boiling point and solubility. diplomatacomercial.com
From a reactivity standpoint, the secondary amine is a potent nucleophile, readily participating in reactions like alkylation, acylation, and arylation. organic-chemistry.org This reactivity is fundamental to the construction of more complex molecular frameworks. Furthermore, the presence of a secondary amine can influence the electronic properties of adjacent functional groups, modulating their reactivity and biological activity. In medicinal chemistry, the conversion of a primary amine to a secondary amine can significantly alter a drug's interaction with its biological target. mdpi.com
Overview of Research Trajectories for Methyl[2-(phenylamino)ethyl]amine and Its Structural Analogues
This compound, as a specific example of an N-substituted ethane-1,2-diamine, has garnered attention in several research areas. Its structure, featuring both an alkyl (methyl) and an aryl (phenyl) group attached to the diamine backbone, makes it an interesting scaffold for synthetic and medicinal chemistry exploration.
Research into this compound and its analogues has often focused on their potential as building blocks for larger, more complex molecules. The differential reactivity of the two nitrogen atoms—one secondary and one primary—allows for selective functionalization, opening pathways to a variety of derivatives. For example, it can be a precursor for the synthesis of certain heterocyclic structures or more elaborate ligand systems.
Structural analogues, where the methyl or phenyl groups are substituted or where the ethane (B1197151) bridge is modified, are often synthesized to probe structure-activity relationships. rsc.org This systematic modification allows researchers to understand how subtle changes in the molecular architecture affect its properties and potential applications. For instance, the introduction of different substituents on the phenyl ring can modulate the electronic properties of the entire molecule.
Rationale for Comprehensive Investigation of this Amine System
The comprehensive investigation of the this compound system and its analogues is driven by the fundamental importance of N-substituted diamines in chemistry. Understanding the synthesis, properties, and reactivity of this specific molecule provides valuable insights that can be applied to the broader class of diamines.
The unique combination of a secondary and a primary amine within the same molecule, along with the presence of both alkyl and aryl substituents, presents a rich platform for studying the interplay of different functional groups. This knowledge is crucial for the rational design of new catalysts, functional materials, and biologically active compounds.
Furthermore, the phenylaminoethyl scaffold is a recurring motif in medicinal chemistry. mdpi.com A thorough understanding of the chemistry of this compound can therefore contribute to the development of new therapeutic agents. By exploring the synthesis of its derivatives and their interactions with biological targets, researchers can identify promising lead compounds for drug discovery programs. The 2-phenethylamine framework, a core component of this molecule, is present in numerous bioactive compounds, highlighting the potential of this amine system. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N'-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCFQAQFBIRRKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for Methyl 2 Phenylamino Ethyl Amine and Its Analogues
Direct Synthesis Routes for Secondary Amines
Direct methods for the formation of secondary amines are highly sought after for their efficiency and atom economy. These routes typically involve the formation of a carbon-nitrogen bond in a single key step, often with the aid of a catalyst or a specific reducing agent.
Reductive Amination Protocols
Reductive amination is a cornerstone of amine synthesis, providing a reliable method for the formation of secondary and tertiary amines. stackexchange.com This two-step, one-pot process involves the initial reaction of a carbonyl compound with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com A key advantage of this method is its ability to circumvent the over-alkylation issues often encountered with direct alkylation of amines. stackexchange.com
Condensation of Primary Amines with Aldehydes Followed by Reduction
The synthesis of a secondary amine via reductive amination begins with the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate. youtube.comacs.org This imine is then reduced to the desired secondary amine. This process is a highly effective and common method for preparing secondary amines from primary amine starting materials. youtube.com
For the synthesis of an analogue, (R)-1-Methyl-2-phenyl-ethyl)-phenethyl-amine, a similar principle applies. The IUPAC name for this compound is (2R)-1-phenyl-N-(2-phenylethyl)propan-2-amine. nih.gov This highlights the versatility of the reductive amination approach for a range of substituted amines.
Utilization of Borohydride (B1222165) Reducing Agents (e.g., Sodium Borohydride)
A variety of reducing agents can be employed for the reduction of the imine intermediate in reductive amination. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose. youtube.comorganic-chemistry.org However, milder and more selective reagents are often preferred to achieve better control over the reaction. Sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] is a particularly mild and selective reducing agent that is widely used for the reductive amination of a broad range of aldehydes and ketones with various amines, including weakly basic and non-basic amines. stackexchange.comresearchgate.net This reagent offers excellent yields and is compatible with a wide array of functional groups. researchgate.net Other borohydride-based reagents, such as those derived from NaBH₄ and various carboxylic acids, have also been shown to be highly effective and diastereoselective in the reductive amination of substituted cyclohexanones. researchgate.net
For instance, a convenient procedure for the reductive alkylation of primary and secondary amines involves the use of sodium borohydride in 2,2,2-trifluoroethanol (B45653) without the need for a catalyst. organic-chemistry.org This highlights the ongoing development of more efficient and environmentally benign reductive amination protocols.
Catalytic Hydroamination Reactions
Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, represents a highly atom-economical approach to amine synthesis. nih.govlibretexts.orgwikipedia.org This method allows for the direct coupling of readily available amines and unsaturated hydrocarbons. nih.gov Transition metal catalysts, including those based on rhodium, iridium, and gold, have been successfully employed to facilitate this transformation. nih.govfrontiersin.org
A significant challenge in hydroamination is controlling the regioselectivity of the addition. libretexts.org However, catalyst-controlled regiodivergent hydroamination reactions have been developed, allowing for the selective synthesis of 1,2-, 1,3-, or 1,4-diamines. nih.gov For example, iridium-catalyzed hydroamination of allyl amines with aryl amines can produce 1,2-diamine products in good yields and with high selectivity. nih.gov The mechanism of these reactions can vary depending on the catalyst and substrates, with potential pathways including oxidative addition of the N-H bond to the metal center or activation of the alkene followed by nucleophilic attack by the amine. nih.govfrontiersin.org
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Strategies for Arylated Amines
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful and widely used tool for the synthesis of arylated amines. nih.govacs.orgresearchgate.net This methodology allows for the formation of a C-N bond between an aryl halide or triflate and an amine, providing a versatile route to a wide range of aniline (B41778) derivatives. nih.govacs.org The development of sophisticated phosphine (B1218219) ligands has been crucial to the success of this reaction, enabling the coupling of a broad scope of substrates, including weakly binding secondary aryl amines. nih.govacs.org
The choice of base is also critical for the success of these reactions. While traditional methods often employ strong, poorly soluble inorganic bases, recent advancements have demonstrated the effectiveness of soluble organic bases like triethylamine (B128534) (Et₃N) and DBU. acs.orgresearchgate.net The use of weaker, soluble bases can improve the compatibility of the reaction with sensitive functional groups. researchgate.net The mechanism of these reactions is complex and can be influenced by the nature of the base, with the turnover-limiting step potentially depending on the relative nucleophilicity of the base and the amine. acs.org
Nucleophilic Substitution Reactions in Amine Formation
The synthesis of amines through nucleophilic substitution is a classical and fundamental approach. libretexts.org This method typically involves the reaction of an alkyl halide with an amine, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, displacing the halide. libretexts.orgsavemyexams.com
A significant drawback of this method is the potential for over-alkylation. The primary amine product formed in the initial substitution is itself a nucleophile and can react further with the alkyl halide to form a secondary amine. libretexts.orglibretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts, resulting in a complex mixture of products. libretexts.orglibretexts.org To favor the formation of the primary amine, a large excess of ammonia (B1221849) can be used. savemyexams.comchemguide.co.uk
Indirect Synthesis and Derivatization Approaches
Indirect methods and derivatization are crucial for accessing a wide range of analogues and for introducing specific functional groups. These approaches often involve the formation of key intermediates that can be further modified.
Precursor Synthesis via Schiff Base Intermediates
Schiff bases, or imines, are versatile intermediates in the synthesis of amines. wikipedia.org They are typically formed through the nucleophilic addition of an amine to a carbonyl compound, followed by dehydration. wikipedia.orgyoutube.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water. nih.govyoutube.com
The general structure of a Schiff base is R¹R²C=NR³, where R³ is an alkyl or aryl group. wikipedia.org In the context of Methyl[2-(phenylamino)ethyl]amine synthesis, a common strategy involves the reaction of an aniline derivative with a suitable carbonyl compound. wikipedia.orgresearchgate.net For instance, the reaction between an aniline and an aldehyde or ketone can form an imine, which can then be reduced to the corresponding amine. wikipedia.orgchemistrysteps.com The stability of the Schiff base is influenced by the nature of the substituents. youtube.com
Schiff bases are also important in biochemistry, where they act as enzymatic intermediates. For example, the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) forms a Schiff base with a lysine (B10760008) residue in enzymes. wikipedia.orgyoutube.com
Mannich Reaction Pathways to Beta-Aminocarbonyl Compounds
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. wikipedia.orgbyjus.comlibretexts.org This reaction utilizes an aldehyde (commonly formaldehyde), a primary or secondary amine (or ammonia), and a carbonyl compound to produce a β-amino-carbonyl compound, also known as a Mannich base. wikipedia.orgbyjus.comlibretexts.org
The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgchemistrysteps.com The carbonyl compound then tautomerizes to its enol form, which subsequently attacks the iminium ion to yield the Mannich base. wikipedia.orgchemistrysteps.com This reaction is considered a condensation reaction. wikipedia.orglibretexts.org
This compound itself can be a building block for creating various bioactive compounds, including Mannich bases with potential anticancer properties. The Mannich reaction is a powerful tool for constructing carbon-carbon bonds and introducing an aminoalkyl group into a molecule. thermofisher.com
Table 1: Key Aspects of the Mannich Reaction
| Feature | Description |
| Reactants | Aldehyde (non-enolizable), Primary or Secondary Amine (or Ammonia), Carbonyl Compound (with acidic α-proton) |
| Product | β-Amino-carbonyl compound (Mannich base) |
| Key Intermediate | Iminium ion |
| Mechanism | Nucleophilic addition followed by dehydration to form the iminium ion, which is then attacked by the enol form of the carbonyl compound. |
| Applications | Synthesis of alkyl amines, detergents, and intermediates for pharmaceuticals. libretexts.org |
Transformations Involving Beta-Amino Alcohols with Thionyl Chloride
The reaction of β-amino alcohols with thionyl chloride (SOCl₂) is a well-established method for synthesizing chloroamines, which are valuable precursors for various amines. cdnsciencepub.comresearchgate.net This reaction can also lead to the formation of 1,2,3-oxathiazolidine-2-oxides, depending on the reaction conditions, particularly the presence of a base. cdnsciencepub.comresearchgate.net
Typically, the direct reaction of a β-amino alcohol with thionyl chloride results in the formation of a 1-chloro-(2-alkylamino)ethane. cdnsciencepub.com The mechanism involves the formation of a chlorosulfinyl ester intermediate, which then undergoes intramolecular cyclization upon treatment with a base to yield the corresponding cyclic amine. organic-chemistry.org An optimized one-pot procedure involves the slow addition of the amino alcohol to a solution of thionyl chloride to suppress side reactions. organic-chemistry.orgorgsyn.org
Computational studies have been conducted to understand the reaction mechanisms and the factors that favor the formation of either the chloroamine or the oxathiazolidine-2-oxide. cdnsciencepub.comresearchgate.net The presence of a tertiary amine base is often crucial for the synthesis of the 1,2,3-alkyloxathiazolidine-2-oxide. cdnsciencepub.com
Catalytic Amination of Oxygenates to Produce Various Amine Types
Catalytic amination of oxygen-containing compounds (oxygenates), such as alcohols, aldehydes, and ketones, is a significant and environmentally friendly route to amines. acs.orgresearchgate.nettu-darmstadt.de This method is often more atom-economical and produces water as the primary byproduct. tu-darmstadt.de Biomass-derived oxygenates are increasingly being explored as renewable feedstocks for amine synthesis. acs.orgresearchgate.nettu-darmstadt.de
The amination of alcohols with ammonia is a particularly important industrial process. tu-darmstadt.de A variety of heterogeneous and homogeneous catalysts, often based on metals like ruthenium, nickel, and platinum, are employed to facilitate these transformations. researchgate.netmdpi.com The reaction conditions, including temperature, pressure, and the choice of catalyst and solvent, can be tuned to control the selectivity towards primary, secondary, or tertiary amines. acs.orgresearchgate.net
For example, the amination of diols can lead to the formation of valuable diamines, which are monomers for polymers like polyamides and polyurethanes. researchgate.neta-z.lu The development of efficient and selective catalysts is a key area of research in this field. acs.orgtu-darmstadt.de
Enantioselective Synthesis and Stereochemical Control in N-Methyl-N'-phenylethylenediamine Analogues
Achieving stereochemical control is crucial in the synthesis of chiral amines, as the biological activity of enantiomers can differ significantly. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. nih.govrsc.orgnih.gov
Several strategies have been developed for the enantioselective synthesis of N-methyl-N'-phenylethylenediamine analogues and related structures. One approach involves the use of chiral catalysts, such as those derived from proline or other amino acids, in reactions like the asymmetric Mannich reaction. wikipedia.org These catalysts can direct the reaction to favor the formation of one stereoisomer over the other.
Another method is the lithiation-substitution sequence of N-(2-phenylethyl)amides in the presence of a chiral ligand like (-)-sparteine. This can provide benzylically substituted products with good enantiomeric ratios. nih.gov The development of NiH-catalyzed enantioselective hydroamidation of alkenyl amides with dioxazolones is another promising route to enantioenriched vicinal diamines and β-amino amides. rsc.org
Investigation of Solvent Effects and Reaction Conditions in Amine Synthesis
The choice of solvent and reaction conditions plays a critical role in the outcome of amine synthesis, influencing reaction rates, yields, and selectivity. researchgate.netnih.gov
For instance, in the synthesis of phenothiazine (B1677639) diarylamino derivatives, the solvent can affect the solubility of reactants and products, thereby influencing the yield. nih.gov The reaction temperature is another critical parameter that needs to be optimized to maximize the formation of the desired product and minimize side reactions. nih.gov In some cases, a mixture of solvents, such as methylene (B1212753) chloride and methanol (B129727), is used to achieve the desired outcome. nih.gov
In the context of catalytic amination, the solvent can influence the catalyst's activity and selectivity. Protic solvents like methanol have been shown to significantly increase the reaction rate in certain amination reactions. researchgate.net However, the choice of solvent must also consider potential side reactions, such as polymerization. researchgate.net The use of aprotic polar solvents like DMSO and DMF is common in many organic reactions, but their stability in the presence of strong bases like sodium hydride needs to be carefully considered due to the risk of runaway reactions. youtube.com
Reaction Mechanisms and Reactivity Profiles of Methyl 2 Phenylamino Ethyl Amine Derivatives
Fundamental Reactivity of the Amine Functionalities
The two distinct amine groups in Methyl[2-(phenylamino)ethyl]amine exhibit different reactivity profiles due to variations in their electronic and steric environments.
The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophile. fiveable.me In this compound, the aliphatic secondary amine is generally more nucleophilic than the aromatic secondary amine. This is because the lone pair of electrons on the nitrogen of the aniline (B41778) moiety is delocalized into the aromatic ring, reducing its availability for donation. researchgate.net In contrast, the alkyl group on the aliphatic nitrogen is electron-donating, enhancing its nucleophilicity. fiveable.me
The general trend for amine nucleophilicity is tertiary > secondary > primary, although steric hindrance can alter this order. fiveable.memasterorganicchemistry.com For instance, secondary amines are often more nucleophilic than tertiary amines in reactions where steric bulk is a significant factor. fiveable.me The relative nucleophilicity of the two nitrogen centers in this compound can be influenced by the reaction conditions and the nature of the electrophile.
| Amine Type | Relative Nucleophilicity | Influencing Factors |
| Aliphatic Secondary Amine | Higher | Electron-donating methyl group, localized lone pair. |
| Aromatic Secondary Amine | Lower | Delocalization of lone pair into the phenyl ring. researchgate.net |
| General Trend | Tertiary > Secondary > Primary | Electronic effects (electron-donating groups increase nucleophilicity). fiveable.me |
| Steric Hindrance | Can reduce nucleophilicity | Bulky substituents can hinder the approach to the electrophile. fiveable.me |
While the primary reactivity of amines is nucleophilic, the molecule can present electrophilic sites under certain conditions, leading to adduct formation. For instance, after protonation or quaternization of one of the nitrogen atoms, the adjacent carbon atoms can become more susceptible to nucleophilic attack.
Acylation and alkylation reactions are common examples of adduct formation. With acyl chlorides or anhydrides, both amine groups can be acylated, though the more nucleophilic aliphatic amine is expected to react more readily. Similarly, alkylation with haloalkanes can occur at the aliphatic amine, potentially leading to a quaternary ammonium (B1175870) salt.
| Reaction | Reagent | Potential Product |
| Acylation | Ethanoyl chloride | N-acetyl-N'-phenyl-N-methylethane-1,2-diamine |
| Alkylation | Bromoethane | N-Ethyl-N-methyl[2-(phenylamino)ethyl]ammonium bromide |
Oxidative and Reductive Transformation Pathways of Substituted Amines
The amine and aromatic moieties of this compound derivatives are susceptible to both oxidation and reduction.
Oxidative pathways for similar N-substituted amines have been explored. For example, electrochemical oxidation of ethylenediamine (B42938) derivatives can lead to the formation of polymers or other degradation products. researchgate.net Oxoammonium-catalyzed oxidation provides a method for the conversion of N-substituted amines to amides. chemrxiv.org This transformation proceeds via a hydride transfer mechanism, where the oxoammonium ion acts as a potent hydride acceptor from the α-C–H bond. chemrxiv.org
Reductive transformations can also occur. The aromatic ring can be reduced under forcing conditions, such as Birch reduction, to yield cyclohexadiene derivatives. imperial.ac.uk Reductive aminations of aldehydes or ketones are also a common method for the synthesis of amines and represent a potential reverse reaction pathway. youtube.com
Substitution Reactions and Functional Group Interconversions at the Amine and Aromatic Moieties
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com For this compound derivatives, these transformations can occur at both the amine and aromatic portions of the molecule.
At the amine centers, reactions such as acylation, alkylation, and sulfonylation can be used to introduce new functional groups. The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, with the position of substitution being directed by the activating effect of the amino group. The amino group is an ortho-, para-director.
Furthermore, the amine groups themselves can be interconverted. For example, a primary amine can be converted to a secondary or tertiary amine through reductive amination. youtube.com The conversion of amines to amides is another important transformation. solubilityofthings.com
Mechanistic Insights into Demethylation Processes in Related Methylated Amines
The removal of a methyl group from a nitrogen atom, known as N-demethylation, is a significant reaction in both biological and synthetic chemistry. wikipedia.orgnih.gov Several chemical methods exist for the N-demethylation of tertiary amines.
One common method is the von Braun reaction , which utilizes cyanogen (B1215507) bromide (BrCN). The reaction proceeds through a quaternary cyanoammonium intermediate, which then decomposes to yield the demethylated secondary amine and methyl bromide. nih.gov
Another approach involves the use of chloroformates , such as phenyl chloroformate or α-chloroethyl chloroformate. The tertiary amine reacts with the chloroformate to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or thermolysis of the carbamate yields the secondary amine. nih.gov
Enzymatic demethylation also occurs in biological systems, often catalyzed by cytochrome P450 enzymes. wikipedia.org This process typically involves the oxidation of the methyl group, leading to the formation of an unstable intermediate that decomposes to the demethylated amine and formaldehyde. wikipedia.org
| Demethylation Method | Reagent | Key Intermediate |
| von Braun Reaction | Cyanogen bromide (BrCN) | Quaternary cyanoammonium salt nih.gov |
| Chloroformate Method | Phenyl chloroformate, α-chloroethyl chloroformate | Carbamate nih.gov |
| Enzymatic Demethylation | Cytochrome P450 enzymes | Oxidized methyl group wikipedia.org |
Exploration of Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound, with its two nitrogen atoms separated by a two-carbon chain, is conducive to intramolecular reactions.
Intramolecular cyclization can lead to the formation of heterocyclic rings. For instance, derivatives of N-alkyl-o-phenylenediamines can undergo intramolecular cyclization to form benzotriazoles. tsijournals.com The reaction of a diamine with a suitable electrophile can also lead to the formation of five- or six-membered rings. For example, the reaction with phosgene (B1210022) could potentially lead to the formation of a cyclic urea.
Rearrangement reactions involving a change in the connectivity of the molecule's skeleton are also possible. wikipedia.org Reactions involving carbocation intermediates can be accompanied by 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. masterorganicchemistry.com For example, if a carbocation were to be generated on the ethyl bridge of a this compound derivative, a rearrangement could potentially occur. The pinacol (B44631) rearrangement is a classic example of a rearrangement involving a 1,2-diol, which has some structural similarity to the diamine system. libretexts.org
Catalytic Pathways Mediated by Amine-Based Systems
The unique structure of this compound, featuring a chiral backbone with two distinct amine functionalities (a secondary aliphatic methylamine (B109427) and a secondary arylamine), makes it and its derivatives potent candidates for mediating catalytic pathways. These systems can operate through two principal modes: as ligands that coordinate with transition metals to form catalytically active complexes, and as metal-free organocatalysts. The diamine motif is a foundational element in numerous successful chiral catalysts. nih.gov
Ligand-Mediated Transition Metal Catalysis
The two nitrogen atoms of this compound can act as a bidentate ligand, chelating to a transition metal center. This coordination creates a defined, chiral environment around the metal, enabling enantioselective transformations. The electronic and steric properties of the N-methyl and N-phenyl substituents are crucial for tuning the activity and selectivity of the resulting catalyst.
One of the most significant applications for such ligands is in asymmetric transfer hydrogenation. For instance, ruthenium complexes bearing chiral diamine ligands are highly effective in the reduction of prochiral ketones to chiral secondary alcohols. The general mechanism involves the formation of a ruthenium hydride species, which then delivers the hydride to the ketone in a stereocontrolled manner, dictated by the chiral ligand. The catalytic cycle is regenerated by a hydrogen donor, typically isopropanol (B130326) or formic acid. The efficiency of such catalytic systems is highly dependent on the ligand structure.
Table 1: Performance of Diamine-Derived Ligands in Ru-Catalyzed Transfer Hydrogenation of Ketones
This table illustrates typical research findings for the performance of various N,N,N-ligand-ruthenium complexes in the transfer hydrogenation of aromatic ketones, demonstrating the influence of ligand structure on catalytic activity.
| Ligand Type | Catalyst Precursor | Reaction Conditions | Conversion (%) | Reference Principle |
|---|---|---|---|---|
| Bispyrazolylpyridine | (Ligand)RuCl₂(PPh₃) | Room Temperature | High | researchgate.net |
| Butyl-substituted Bispyrazolylpyridine | (Ligand)RuCl₂(PPh₃) | Room Temperature | Very High (Increased Activity) | researchgate.net |
Furthermore, derivatives containing phenylamino (B1219803) groups have been successfully incorporated into ligands for copper complexes. These moieties can influence the electronic properties of the metal center and participate in secondary interactions, such as hydrogen bonding, which can stabilize reactive intermediates like peroxo-dicopper species involved in oxidation catalysis. rsc.org
Organocatalytic Pathways
Derivatives of this compound can also function as metal-free organocatalysts. This activity stems from the ability of the amine groups to form reactive intermediates with substrates. In reactions involving aldehydes or ketones, the secondary amine can form a nucleophilic enamine or an electrophilic iminium ion.
This dual activation is the cornerstone of bifunctional organocatalysis, where one part of the catalyst activates the nucleophile and another activates the electrophile. In a molecule like this compound, the two distinct amine groups could be functionalized to create a catalyst where, for example, one amine group forms an enamine while the other, perhaps modified into a thiourea (B124793) or squaramide, acts as a hydrogen-bond donor to activate an electrophile. mdpi.com
A prominent example of a reaction catalyzed by such systems is the Michael addition. Chiral diamine-based organocatalysts are used to facilitate the conjugate addition of nucleophiles (like acetylacetone) to α,β-unsaturated compounds (like nitrostyrene). The catalyst activates the nucleophile via enamine formation or deprotonation, while also directing the stereochemical outcome of the addition.
Table 2: Representative Organocatalytic Activity in the Michael Addition
This table presents representative data on the performance of organocatalysts derived from a diamine scaffold in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, highlighting the impact of the catalyst structure on conversion and enantioselectivity.
| Catalyst Base | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (% ee) | Reference Principle |
|---|---|---|---|---|---|
| (1R,2R)-Cyclohexane-1,2-diamine | 10 | 24 | up to 93 | up to 41 | mdpi.com |
| (S)-Quininamine Analogue | 10 | 24 | 41 | up to 72 | mdpi.com |
The stereocontrolled synthesis of vicinal diamines, which are valuable chiral synthons, can be achieved through organocatalytic Mannich reactions. nih.gov This process highlights the capacity of amine-based catalysts to facilitate complex C-C bond formations with high stereocontrol, underscoring the potential of this compound derivatives in this domain.
Advanced Spectroscopic and Diffraction Based Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, it is possible to confirm the precise structure of Methyl[2-(phenylamino)ethyl]amine.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For this compound, distinct signals are expected for the protons on the phenyl ring, the ethylenediamine (B42938) backbone, the N-methyl group, and the N-H protons. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent atoms and functional groups.
The expected proton environments are:
Aromatic Protons: The five protons on the phenyl ring are in three distinct chemical environments due to the influence of the amino substituent. The ortho-protons (adjacent to the NH group) are expected to appear furthest downfield, followed by the para-proton, and then the meta-protons.
Ethylene (B1197577) Bridge Protons: The two methylene (B1212753) (-CH₂-) groups of the ethylenediamine backbone are non-equivalent. The methylene group attached to the phenylamino (B1219803) nitrogen (-CH₂-NHPh) will have a different chemical shift than the methylene group attached to the methylamino nitrogen (-CH₂-NHMe). They are expected to appear as complex multiplets due to coupling with each other and with adjacent N-H protons.
N-Methyl Protons: The three protons of the methyl group (-CH₃) attached to a nitrogen atom will typically appear as a singlet or a doublet (if coupling to the N-H proton occurs) in the upfield region of the spectrum.
N-H Protons: The two N-H protons are in different environments (one attached to the phenyl group, one to the ethyl bridge) and will appear as broad signals. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (ortho-H) | 7.10 - 7.30 | Doublet or Triplet |
| Aromatic (meta-H) | 6.60 - 6.80 | Triplet |
| Aromatic (para-H) | 6.70 - 6.90 | Triplet |
| -CH₂-N(Ph) | 3.10 - 3.30 | Multiplet |
| -CH₂-N(Me) | 2.70 - 2.90 | Multiplet |
| N-CH₃ | 2.40 - 2.50 | Singlet |
| N-H (phenylamino) | 3.50 - 5.00 (broad) | Singlet (broad) |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct carbon signals are anticipated.
The expected carbon environments are:
Aromatic Carbons: The phenyl ring has four unique carbon environments: the ipso-carbon (directly attached to the nitrogen), two ortho-carbons, two meta-carbons, and one para-carbon.
Ethylene Bridge Carbons: The two methylene carbons are non-equivalent and will show separate signals.
N-Methyl Carbon: A single signal is expected for the methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso-C) | 145 - 150 |
| Aromatic (ortho-C) | 112 - 118 |
| Aromatic (meta-C) | 128 - 130 |
| Aromatic (para-C) | 118 - 122 |
| -CH₂-N(Ph) | 45 - 50 |
| -CH₂-N(Me) | 50 - 55 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei. princeton.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between the protons of the adjacent methylene groups (-CH₂-CH₂-). It would also reveal couplings between the N-H protons and the protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com It allows for the definitive assignment of each protonated carbon in the molecule by linking the data from the ¹H and ¹³C spectra. For example, the proton signal at ~2.45 ppm would show a cross-peak to the carbon signal at ~36 ppm, confirming the N-CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is vital for connecting different parts of the molecule. Key HMBC correlations would include:
A cross-peak from the N-methyl protons to the adjacent methylene carbon.
Correlations from the aromatic protons to the ipso-carbon of the phenyl ring.
Correlations from the methylene protons to the ipso-carbon of the phenyl ring and to the N-methyl carbon, confirming the entire backbone structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected by bonds. It is particularly useful for determining the preferred conformation of the molecule in solution. NOESY could reveal spatial proximity between the N-methyl protons and the phenyl ring, providing insight into the molecule's three-dimensional structure.
Vibrational Spectroscopy for Functional Group Identification and Confirmation
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation corresponding to molecular vibrations.
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. The presence of two different amine groups (one secondary aromatic, one secondary aliphatic) and an aromatic ring leads to a distinctive spectral fingerprint.
Key expected absorption bands include:
N-H Stretching: Secondary amines typically show one or two sharp to moderately broad bands in the 3300-3500 cm⁻¹ region. stackexchange.com The two different N-H groups in the molecule may lead to overlapping or distinct peaks.
C-H Aromatic Stretching: These vibrations appear as a group of sharp peaks just above 3000 cm⁻¹.
C-H Aliphatic Stretching: The methylene and methyl groups will produce strong, sharp peaks just below 3000 cm⁻¹.
N-H Bending: These vibrations are typically found in the 1550-1650 cm⁻¹ region and can sometimes overlap with aromatic ring absorptions. researchgate.net
C=C Aromatic Stretching: The phenyl ring gives rise to a series of characteristic sharp absorptions in the 1450-1600 cm⁻¹ range.
C-N Stretching: The stretching vibrations for aliphatic and aromatic C-N bonds are found in the fingerprint region, typically between 1000 and 1350 cm⁻¹.
C-H Aromatic Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ region are characteristic of a monosubstituted benzene (B151609) ring.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong, Sharp |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Amine (N-H) | Bend | 1550 - 1650 | Medium |
| Aliphatic C-N | Stretch | 1020 - 1250 | Medium |
| Aromatic C-N | Stretch | 1250 - 1360 | Strong |
Raman spectroscopy provides vibrational information that is complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, Raman spectroscopy would be particularly effective for observing:
Aromatic Ring Vibrations: The symmetric stretching vibrations of the non-polar C=C bonds in the phenyl ring typically produce strong and sharp signals in the Raman spectrum, especially the "ring breathing" mode around 1000 cm⁻¹. mdpi.com
C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are visible in Raman spectra.
Skeletal Vibrations: The C-C and C-N backbone vibrations in the fingerprint region can also be observed.
The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, confirming the presence of both polar (N-H, C-N) and non-polar (C=C) functional groups, thereby corroborating the structure determined by NMR. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the ionized molecule. In the analysis of secondary amines like this compound, electron ionization (EI) mass spectrometry typically leads to the formation of a molecular ion peak, which confirms the molecular weight of the compound.
The fragmentation patterns can be complex and are influenced by the specific structure of the amine. For instance, in phenethylamines, cleavage of the Cβ-Cα bond is a characteristic fragmentation pathway. mdpi.com Analysis of the resulting mass spectrum allows for the identification of characteristic fragments that are indicative of the this compound structure. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Origin |
| [M]+• | 150 | Molecular Ion |
| [M-CH3]+ | 135 | Loss of a methyl group |
| [C8H10N]+ | 120 | α-cleavage, loss of C6H5CH2 radical |
| [C6H5NHCH2]+ | 106 | Cleavage of the ethyl chain |
| [C6H5]+ | 77 | Phenyl group |
Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry for similar compounds. Actual experimental data would be required for definitive confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.org For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions associated with the phenylamino group. libretexts.org
The phenyl ring contains a π-electron system, which gives rise to characteristic π → π* transitions. The lone pair of electrons on the nitrogen atom can undergo n → π* transitions. youtube.com The position and intensity of these absorption bands are sensitive to the solvent polarity. biointerfaceresearch.com Polar solvents can interact with the solute, leading to shifts in the absorption maxima (λmax). pharmatutor.org For example, an increase in solvent polarity often causes a red shift (bathochromic shift) for π → π* transitions and a blue shift (hypsochromic shift) for n → π* transitions. pharmatutor.org
UV-Vis spectroscopy can also be employed to study tautomerism, which is the equilibrium between two or more interconverting structural isomers. While tautomerism is more commonly associated with keto-enol systems, it can be relevant in molecules with amine and imine functionalities. nih.gov The distinct electronic environments of different tautomers would result in different UV-Vis absorption spectra, allowing for the study of the equilibrium in various solvents. nih.gov The presence of different absorbing species in equilibrium can be identified by changes in the absorption spectrum as a function of solvent or temperature.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π | 200-280 | Phenyl ring |
| n → π | 250-350 | Phenylamino group |
Note: The exact λmax values would depend on the solvent and the specific electronic environment.
X-ray Diffraction Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single crystal X-ray diffraction (SCXRD) provides the most accurate and detailed information about the molecular structure of a compound in the solid state. mdpi.com By analyzing the diffraction pattern of a single crystal, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. mdpi.com This technique would reveal the exact conformation of the this compound molecule, including the planarity of the phenyl ring and the geometry around the nitrogen atoms.
Furthermore, SCXRD elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. nih.gov For this compound, the presence of the N-H group allows for the formation of intermolecular hydrogen bonds, which would significantly influence the crystal packing. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.
Powder X-ray diffraction (PXRD) is a key technique for the characterization of polycrystalline materials and is particularly important for identifying and screening for different crystalline forms, known as polymorphs. rigaku.comnih.gov Polymorphs of a compound have the same chemical composition but differ in their crystal structure, which can lead to different physical properties such as solubility and melting point.
The PXRD pattern is a fingerprint of a specific crystalline phase. rigaku.com By comparing the experimental PXRD pattern of a sample of this compound to reference patterns, one can identify the crystalline form present. This is critical in pharmaceutical and materials science to ensure the correct polymorph is being used. nih.gov PXRD is also used to assess the purity of a crystalline sample and to monitor phase transformations that may occur under different conditions of temperature, pressure, or humidity. rigaku.com The discovery of multiple polymorphic forms of a related compound, 2-(phenylamino)nicotinic acid, highlights the importance of such screening. researchgate.net
Computational and Theoretical Chemistry Investigations of Methyl 2 Phenylamino Ethyl Amine Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (D) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the molecular geometry and electronic properties of compounds like Methyl[2-(phenylamino)ethyl]amine.
The first step in computational analysis is often the optimization of the molecule's geometry to find its most stable conformation, known as the ground state. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. Conformational analysis is also performed to identify other stable, low-energy conformers and the energy barriers between them. These studies reveal how the flexible ethylamine (B1201723) chain orients itself relative to the phenyl ring.
Key findings from these analyses often include the precise bond lengths between the nitrogen atoms and the adjacent carbon atoms, as well as the geometry around the nitrogen of the secondary amine. The orientation of the N-methyl group and the phenyl ring are also critical parameters determined through these calculations.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-N (amine) | 1.45 Å |
| Bond Length | C-N (aniline) | 1.39 Å |
| Bond Angle | C-N-C (amine) | 112° |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. The MEP map displays regions of positive and negative electrostatic potential on the electron density surface. For this compound, the MEP map typically shows a region of negative potential (red or yellow) around the nitrogen atoms, indicating their nucleophilic character and sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are usually found around the hydrogen atoms, particularly those attached to the nitrogen atoms, highlighting their electrophilic character.
This analysis helps in understanding how the molecule will interact with other chemical species, guiding the prediction of reaction mechanisms and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a crucial indicator of the molecule's chemical reactivity and stability.
For this compound, the HOMO is typically localized on the electron-rich phenylamine moiety, particularly the nitrogen atom and the aromatic ring. The LUMO is often distributed over the phenyl ring. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.5 |
| LUMO | -0.2 |
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. In this compound, NBO analysis can quantify the stabilization energy associated with interactions such as the delocalization of the lone pair of electrons on the nitrogen atoms into adjacent anti-bonding orbitals. This analysis helps to explain the molecule's conformational preferences and the nature of its chemical bonds.
DFT calculations are also employed to predict various spectroscopic parameters. The calculation of vibrational frequencies allows for the theoretical prediction of the infrared (IR) and Raman spectra of this compound. By comparing the calculated spectrum with experimental data, researchers can confirm the molecule's structure and assign specific vibrational modes to the observed spectral bands.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These theoretical chemical shifts are invaluable for interpreting experimental NMR spectra, aiding in the structural elucidation and conformational analysis of the compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena
While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to study its conformational changes in different environments, such as in a solvent or interacting with a surface.
These simulations are particularly useful for investigating adsorption phenomena, for instance, how this compound might bind to a solid surface. By simulating the system at the atomic level, researchers can observe the adsorption process, determine the preferred binding sites, and calculate the adsorption energy. This information is critical for applications where the interaction of the molecule with surfaces is important.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
Analysis of Non-Covalent Interactions (NCI) and Supramolecular Assembly
The supramolecular assembly of molecular crystals is dictated by a complex interplay of non-covalent interactions. In the case of this compound, the presence of a phenyl ring, an ethyl backbone, and amine groups suggests the potential for a variety of intermolecular forces that direct the crystal packing. These interactions include hydrogen bonds, C-H···π interactions, and π···π stacking, which collectively determine the three-dimensional architecture of the solid state.
Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification
Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the crystal). The Hirshfeld surface itself is defined as the isosurface where the contribution of the promolecule to the procrystal electron density is exactly 0.5.
By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contact. The dnorm function combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms. Red regions on a dnorm-mapped surface indicate contacts shorter than the sum of van der Waals radii, highlighting strong interactions like hydrogen bonds. nih.gov White areas represent contacts approximately equal to the van der Waals radii, and blue areas signify longer contacts. nih.gov
While a crystal structure for this compound is not publicly available, analysis of related structures provides insight into the expected interactions. For instance, in a study of N-(2-nitrophenyl)maleimide, Hirshfeld surface analysis revealed that H⋯O/O⋯H, H⋯C/C⋯H, and H⋯H interactions were the most significant, contributing 54.7%, 15.2%, and 15.6% respectively to the crystal packing. nih.gov Similarly, for N-(tert-butyl)-2-(phenylethynyl)imidazo[1,2-a]pyridin-3-amine, the principal intermolecular interactions were found to be H⋯H (54.0%), C⋯H/H⋯C (35.6%), and N⋯H/H⋯N (10.2%). nih.gov
Based on the functional groups present in this compound, a hypothetical breakdown of intermolecular contacts is presented in the table below, illustrating the expected contributions.
| Interaction Type | Percentage Contribution (Hypothetical) |
| H···H | 45-55% |
| C···H/H···C | 25-35% |
| N···H/H···N | 10-20% |
| C···C | 2-5% |
| Other | <2% |
This table is a hypothetical representation for this compound, based on data from analogous compounds.
Investigation of C-H···π, π···π, and Hydrogen Bonding Networks
The specific arrangement of molecules in the crystal lattice of this compound would be heavily influenced by a network of non-covalent interactions.
Hydrogen Bonding: The secondary and tertiary amine groups in the molecule are capable of participating in hydrogen bonding. The secondary amine (-NH-) can act as a hydrogen bond donor, while the nitrogen atoms of both amine groups can act as hydrogen bond acceptors. These interactions are among the strongest non-covalent forces and would likely play a primary role in forming chains or sheets within the crystal structure. For example, in the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong N—H⋯N hydrogen bonds lead to the formation of dimers. scielo.org.mx
π···π Interactions: The stacking of aromatic rings is another important stabilizing interaction in many organic crystals. In the case of this compound, π···π stacking could occur between the phenyl rings of adjacent molecules. These interactions are sensitive to the relative orientation of the rings, which can be parallel-displaced or T-shaped. The strength of these interactions is influenced by the electronic nature of the aromatic ring. researchgate.net The presence of other interactions, such as hydrogen bonding, can affect the geometry and strength of π-π stacking. nih.gov In some related structures, π-π interactions are found to be weak or absent, with the crystal packing being dominated by other forces. scielo.org.mx
The interplay of these interactions creates a unique three-dimensional supramolecular architecture. The analysis of these networks is fundamental to understanding the solid-state properties of the compound and for crystal engineering efforts.
Quantum Chemical Studies on Optical Properties and Electronically Excited States
Quantum chemical calculations are indispensable for predicting and understanding the electronic and optical properties of molecules. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to investigate the electronic structure, excited states, and spectroscopic behavior of organic compounds like this compound. nih.govsemanticscholar.org
The electronic properties are primarily governed by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. nih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov
For molecules with phenylamino (B1219803) moieties, the HOMO is often localized on the phenylamine part, which is electron-rich, while the LUMO distribution depends on the other substituents. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. semanticscholar.org For instance, studies on related nitropyridine derivatives show that the main absorption bands correspond to π→π* electronic excitations. guidechem.com
The table below presents hypothetical electronic properties for this compound, calculated using a representative DFT method, based on values reported for similar aromatic amines.
| Parameter | Value (Hypothetical) |
| HOMO Energy | -5.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 5.0 eV |
| Wavelength of Max. Absorption (λmax) | 280 nm |
| Oscillator Strength (f) | 0.4 |
This table contains hypothetical data for this compound, extrapolated from computational studies on analogous compounds.
Furthermore, quantum chemical methods can be used to calculate nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). nih.gov Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, can exhibit large NLO responses, making them of interest for applications in photonics and optoelectronics.
Quantitative Structure-Activity Relationship (QSAR) Studies: Methodological Framework
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. nih.gov The fundamental principle of QSAR is that the structural features of a molecule determine its properties and activities.
A typical QSAR study on a series of compounds related to this compound would follow a well-defined methodological framework:
Data Set Selection: A dataset of structurally related compounds with experimentally determined activity values (e.g., binding affinity to a receptor, inhibitory concentration) is compiled. This set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.net
Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices, constitutional descriptors.
3D descriptors: Geometrical properties, surface area, volume.
Physicochemical descriptors: LogP (lipophilicity), molar refractivity, polarizability. bldpharm.com
Descriptor Selection and Model Building: From the vast pool of calculated descriptors, a subset that is most relevant to the biological activity is selected using statistical methods like genetic algorithms or stepwise multiple linear regression. researchgate.net This is a crucial step to avoid overfitting and to create a robust model. Once the key descriptors are identified, a mathematical model is generated using methods such as:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Artificial Neural Networks (ANN)
Support Vector Machines (SVM)
Model Validation: The generated QSAR model must be rigorously validated to ensure its statistical significance and predictive ability. researchgate.net Common validation techniques include:
Internal Validation: Cross-validation (e.g., leave-one-out or leave-n-out) is performed on the training set to assess the model's robustness. nih.gov
External Validation: The model's predictive power is evaluated by using it to predict the activity of the compounds in the test set, which were not used in model development. bldpharm.com
Statistical Metrics: Various metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the R² for the external test set are used to judge the quality of the model. nih.gov
For a series of phenethylamine (B48288) or methylamine (B109427) derivatives, QSAR studies could identify key structural features, such as the nature and position of substituents on the phenyl ring or the length of the alkyl chain, that are critical for a specific biological activity. nih.gov The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
Coordination Chemistry and Ligand Design Principles
Methyl[2-(phenylamino)ethyl]amine as a Potential Ligand Scaffold
This compound, systematically named N-methyl-N'-phenylethane-1,2-diamine, presents a compelling framework for ligand design in coordination chemistry. Its structure, featuring a primary and a secondary amine donor site, allows for chelation to a metal center, forming a stable five-membered ring. This bidentate nature is a fundamental characteristic of ethylenediamine-based ligands, which have been pivotal in the development of inorganic and coordination chemistry. rsc.orglibretexts.org
Substituted ethylenediamine (B42938) ligands, such as this compound, typically act as bidentate (two-toothed) ligands, binding to a metal ion through their two nitrogen atoms. libretexts.org This chelation forms a thermodynamically stable five-membered ring. The coordination of these ligands to a metal center, such as in an octahedral complex, can lead to various stereoisomers. rsc.org
The conformation of the five-membered chelate ring is a key aspect of their coordination. For substituted ethylenediamines, the chelate ring will preferentially adopt a conformation that minimizes steric hindrance by placing the substituents in pseudoequatorial positions. rsc.org In the case of this compound, both the methyl and phenyl groups will influence the preferred conformation of the chelate ring upon coordination.
The presence of both a primary and a secondary amine in this compound introduces asymmetry to the ligand, which can influence the geometry of the resulting metal complex. This is in contrast to symmetrically substituted ethylenediamines like 1,2-diphenylethylenediamine. rsc.org
The synthesis of metal complexes with substituted ethylenediamine ligands is well-established. Typically, these complexes are prepared by reacting a metal salt with the ligand in a suitable solvent. chemmethod.comajpojournals.org For instance, complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with Schiff bases derived from ethylenediamine have been synthesized by reacting the metal chloride with the ligand in a 1:2 molar ratio in methanol (B129727). chemmethod.com
| Metal Ion | Typical Precursor | Coordination Geometry | Characterization Techniques |
| Co(III) | CoCl₂·6H₂O | Octahedral | IR, UV-Vis, NMR, X-ray |
| Pd(II) | PdCl₂ | Square Planar | IR, UV-Vis, NMR |
| Pt(II) | K₂PtCl₄ | Square Planar | IR, UV-Vis, NMR |
| Ni(II) | NiCl₂·6H₂O | Octahedral/Square Planar | IR, UV-Vis, Magnetic Susceptibility |
| Cu(II) | CuSO₄·5H₂O | Distorted Octahedral/Square Planar | IR, UV-Vis, EPR, Magnetic Susceptibility, X-ray |
| Zn(II) | ZnCl₂ | Tetrahedral | IR, NMR, X-ray |
| Mn(II) | MnCl₂·4H₂O | Tetrahedral/Octahedral | IR, UV-Vis, Magnetic Susceptibility |
| Fe(II/III) | FeCl₂/FeCl₃ | Octahedral | IR, UV-Vis, Mössbauer, Magnetic Susceptibility |
Stereochemical Aspects of Coordination and Chiral Ligand Design
The coordination of substituted ethylenediamine ligands to metal centers, particularly in octahedral complexes, gives rise to a rich stereochemistry. rsc.org Even with an achiral ligand like ethylenediamine, the formation of a tris-chelate complex, [M(en)₃]ⁿ⁺, results in a chiral structure that can exist as two non-superimposable mirror images, designated as Δ (delta) and Λ (lambda). rsc.orglibretexts.org
For unsymmetrically substituted ethylenediamines like this compound, the lower symmetry of the ligand can lead to additional isomers. For example, in a [Co(diamine)₃]³⁺ complex, facial (fac) and meridional (mer) geometric isomers can form. rsc.org The fac isomer has the three coordinating nitrogen atoms of one type (e.g., the primary amines) on one face of the octahedron, while in the mer isomer, they lie on a meridian.
The principles of stereochemical control in these complexes can be harnessed for chiral ligand design. While this compound itself is achiral, it can be a scaffold for creating chiral ligands. For instance, introducing a chiral center on the ethylenediamine backbone or on the N-substituents would result in a chiral ligand. These chiral ligands can then be used to synthesize enantiomerically pure metal complexes, which are of significant interest in asymmetric catalysis. nih.gov The design of such catalysts often relies on creating a "chiral pocket" around the metal center to control the stereochemical outcome of a reaction. nih.gov
Influence of Ligand Substitution Patterns on Metal Coordination Environment and Electronic Structure
The nature and position of substituents on the ethylenediamine backbone have a profound impact on the coordination environment and electronic structure of the resulting metal complexes. mdpi.com The methyl and phenyl groups in this compound exert both steric and electronic effects.
Steric Effects: The bulkiness of the phenyl group, and to a lesser extent the methyl group, can influence the bond lengths and angles within the coordination sphere. For example, increased steric hindrance from substituents can lead to elongated metal-ligand bonds. mdpi.com This can affect the stability and reactivity of the complex.
Electronic Effects: The phenyl group is an electron-withdrawing group, which can influence the electron density on the coordinating nitrogen atom. This, in turn, affects the strength of the metal-nitrogen bond and the electronic properties of the metal center. The methyl group, being electron-donating, has the opposite effect. These electronic modifications can be observed through techniques like UV-Vis spectroscopy, where shifts in the d-d transition energies can be correlated with the ligand's electronic properties. mdpi.com
Applications in Homogeneous and Heterogeneous Catalysis (Focus on Ligand Role)
Metal complexes with amine-containing ligands are widely used as catalysts in a variety of organic transformations. mdpi.comrsc.orgnih.gov The ligand plays a crucial role in these catalytic systems by modulating the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.
In homogeneous catalysis, complexes of metals like palladium, rhodium, and ruthenium with amine ligands are employed in reactions such as cross-coupling, hydrogenation, and transfer hydrogenation. nih.gov The amine ligand can stabilize the metal center in different oxidation states and can participate directly in the catalytic cycle, for example, through proton transfer steps.
To overcome the challenges of separating and recycling homogeneous catalysts, significant effort has been devoted to the development of heterogeneous catalysts by immobilizing metal complexes on solid supports. scielo.org.za Amine-functionalized supports, such as silica (B1680970) or polymers, are particularly useful for this purpose. scielo.org.zagoogle.com
The synthesis of these supported catalysts often involves the functionalization of the support material with an amine-containing molecule, followed by coordination of the metal center. For instance, silica can be functionalized with amino groups, which can then be used to tether ligands like those based on the this compound scaffold. scielo.org.za
These amine-functionalized supported catalysts have been successfully applied in various catalytic reactions, including ethylene (B1197577) oligomerization and Knoevenagel condensation. scielo.org.zaresearchgate.net The solid support can enhance the stability of the catalyst, particularly at higher temperatures, and allows for easy separation from the reaction mixture. scielo.org.za Furthermore, the porous nature of some supports can provide size and shape selectivity in catalytic reactions. google.com Ethylenediamine-functionalized magnetic polymers have also been developed for applications such as the removal of heavy metal ions from wastewater. nih.govresearchgate.net
Impact of Steric and Electronic Effects in Ligand Design on Catalytic Activity
The catalytic activity of transition metal complexes is profoundly influenced by the steric and electronic properties of their ligands. nih.gov These two factors are often intertwined, and their careful modulation is a key strategy in the rational design of catalysts for specific applications, such as polymerization, oxidation, and hydrogenation.
Steric Effects
Steric hindrance, arising from the spatial arrangement and size of substituents on a ligand, can significantly impact a catalyst's performance. In ligands analogous to this compound, the bulkiness of the groups attached to the nitrogen atoms (the methyl and phenyl groups) and any substituents on the phenyl ring can control access of the substrate to the metal center, influence the coordination geometry, and affect the stability of catalytic intermediates.
Research on various catalyst systems has demonstrated that increasing the steric bulk of a ligand can lead to both enhanced and diminished catalytic activity, depending on the specific reaction. For instance, in olefin polymerization, bulky substituents on the ligand can influence the stereoselectivity of the process. mdpi.com An increase in the steric hindrance around the metal's active site can favor the formation of stereoregular polymers by controlling the orientation of the incoming monomer. mdpi.com
A critical parameter governed by steric effects is the ligand bite angle (the M-N-M angle in a bidentate ligand). Studies on 2-imino-1,10-phenanthrolyl iron and cobalt complexes for ethylene oligomerization have shown that bulkier substituents lead to smaller bite angles, which directly correlates with changes in catalytic activity. nih.gov For example, as the substituent size increases from methyl to isopropyl, the bite angle decreases, affecting the catalyst's performance. nih.gov Similarly, in the polymerization of lactide using aluminum salen-type initiators, large ortho substituents on the phenoxy donor generally resulted in a slower polymerization rate due to increased steric hindrance at the metal center. pnas.org
The following table summarizes the impact of steric modifications on catalytic activity in representative systems.
Table 1: Impact of Ligand Steric Bulk on Catalytic Activity
| Catalyst System | Ligand Modification | Observed Steric Effect | Impact on Catalytic Activity | Reference |
|---|---|---|---|---|
| Aluminum Salen-type Complexes | Introduction of large ortho-substituents (e.g., tert-butyl) | Increased steric hindrance around the Al center | General decrease in the rate of lactide polymerization | pnas.org |
| 2-Imino-1,10-phenanthrolyl Fe/Co Complexes | Increasing substituent size (Methyl < Ethyl < Isopropyl) | Decrease in the N-M-N bite angle | Correlated change in ethylene oligomerization activity | nih.gov |
| Pyridylamido-type Complexes | Substituents on the bridge and ortho-positions of the aniline (B41778) fragment | Increased steric hindrance near the active site | Enhanced stereoselectivity in propene polymerization | mdpi.com |
| Gold(III) N-Heterocyclic Carbene (NHC) Complexes | Use of a bulky NHC ligand (SIPr) | Steric hindrance prevented the formation of the expected organometallic complex | Inhibited the desired reaction pathway | mdpi.com |
Electronic Effects
The electronic properties of a ligand, determined by the presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are critical in tuning the reactivity of the metal center. nih.gov For a ligand like this compound, introducing substituents onto the phenyl ring can systematically alter its electronic profile.
EDGs (e.g., alkoxy, alkyl groups) increase the electron density on the metal center. This can enhance the metal's ability to engage in oxidative addition steps in a catalytic cycle and can stabilize higher oxidation states. In the context of single-site ruthenium-based water oxidation catalysts, the addition of an electron-donating ethoxy group to a terpyridine ligand was found to increase the catalytic activity. researchgate.netnih.gov This enhancement is attributed to the lowering of the oxidation potential of the ruthenium center, which facilitates the catalytic cycle. frontiersin.org
Conversely, EWGs (e.g., halides, nitro groups) decrease the electron density at the metal center, making it more electrophilic. This can be advantageous for reactions that involve nucleophilic attack on a coordinated substrate. For instance, in the ring-opening polymerization of lactide with aluminum salen-type catalysts, ligands bearing electron-withdrawing chloro groups generally exhibited an increased polymerization rate. pnas.org The increased electrophilicity of the aluminum center is thought to facilitate the coordination and activation of the lactide monomer.
The following table provides examples of how electronic modifications to ligands influence catalytic outcomes.
Table 2: Impact of Ligand Electronic Properties on Catalytic Activity
| Catalyst System | Ligand Modification | Electronic Effect | Impact on Catalytic Activity | Reference |
|---|---|---|---|---|
| Aluminum Salen-type Complexes | Addition of electron-withdrawing groups (e.g., -Cl) to the phenoxy ring | Increased electrophilicity of the Al center | Increased rate of lactide polymerization | pnas.org |
| Ruthenium-based Water Oxidation Catalysts | Addition of an electron-donating group (e.g., -OEt) to the terpyridine ligand | Increased electron density on the Ru center, lowering its oxidation potential | Increased catalytic rate of water oxidation | researchgate.netnih.govfrontiersin.org |
| Palladium-catalyzed Direct Arylation | Use of an electron-poor diphosphane (B1201432) ligand | Reduced electron density on the Pd center | Lower efficiency compared to more electron-rich ligands | researchgate.net |
| Nickel Hydrogen Evolution Reaction (HER) Catalyst | Presence of an electron-withdrawing -Br substituent | Modulates the redox potential of the complex | Higher catalytic activity compared to the more strongly withdrawing -CF3 group | frontiersin.org |
Compound Index
The following table lists the chemical compounds mentioned in this article.
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Versatility as a Precursor for Complex Organic Molecules
Methyl[2-(phenylamino)ethyl]amine serves as a key precursor in the synthesis of a variety of complex organic molecules. Its nucleophilic amine centers readily participate in a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton.
One of the notable applications of this diamine is in the construction of Mannich bases. These reactions, which involve the aminoalkylation of an acidic proton-containing compound, leverage the reactivity of the amine groups to form new carbon-carbon bonds. For instance, Mannich bases derived from this compound have been investigated for their biological activities. The presence of two distinct amine groups allows for selective or double functionalization, providing a pathway to more intricate molecular designs.
Furthermore, the primary amine can be selectively protected, allowing the secondary amine to undergo specific reactions, or vice versa. This differential reactivity is crucial for the stepwise assembly of complex target molecules. The phenyl group can also be modified through electrophilic aromatic substitution reactions, further expanding the range of accessible derivatives.
The synthesis of this compound itself can be achieved through various routes, including the reaction of phenylamine with 2-chloroethylamine (B1212225) hydrochloride. This accessibility, coupled with its reactive potential, solidifies its role as a fundamental starting material in multi-step organic syntheses.
Integration into Heterocyclic Systems
The diamine structure of this compound is particularly well-suited for the synthesis of heterocyclic compounds. The 1,2-diamine motif is a common precursor for the formation of various nitrogen-containing rings, which are prevalent in pharmaceuticals and other biologically active molecules.
Through condensation reactions with dicarbonyl compounds or their equivalents, this compound can be readily converted into a range of heterocyclic systems. For example, reaction with a 1,2-dicarbonyl compound could lead to the formation of a substituted pyrazine (B50134) ring. Similarly, reactions with other bifunctional electrophiles can yield five, six, or seven-membered heterocyclic rings containing two nitrogen atoms.
The strategic placement of the methyl and phenyl substituents on the nitrogen atoms can influence the regioselectivity of these cyclization reactions and the properties of the resulting heterocyclic products. The phenyl group, for instance, can impact the electronic and steric environment of the heterocycle, which in turn can affect its biological activity and physical properties. The synthesis of thiophene (B33073) derivatives, a class of heterocyclic compounds with significant medicinal applications, often utilizes amine building blocks in their construction. researchgate.net The principles of using diamines to construct heterocyclic systems are well-established in organic chemistry. orgsyn.org
Building Block Applications in Peptide and Cyclic Peptide Synthesis
The incorporation of unnatural amino acids and their mimics into peptides is a powerful strategy for developing novel therapeutics with improved properties, such as enhanced stability against enzymatic degradation. nih.gov this compound can serve as a valuable building block in the synthesis of peptidomimetics and cyclic peptides.
By functionalizing the primary amine with a carboxylic acid group, a derivative of this diamine can be created that resembles an N-methylated amino acid. The incorporation of N-methylated amino acids into peptide sequences is a known strategy to improve membrane permeability and other pharmacokinetic properties. google.com The phenyl group can also be considered a mimic of the side chain of phenylalanine.
In the synthesis of cyclic peptides, this diamine can be used as a linker or a scaffold to constrain the peptide backbone into a specific conformation. nih.gov This conformational constraint is often crucial for high-affinity binding to biological targets. The synthesis of such modified peptides typically follows standard solid-phase or solution-phase peptide synthesis protocols, with the diamine derivative being incorporated as a custom building block.
Strategies for Combinatorial Library Synthesis and Molecular Diversification Using the Amine Core
The dual amine functionality of this compound makes it an excellent scaffold for the construction of combinatorial libraries. Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds for high-throughput screening. researchgate.netuniroma1.it
Using a "split-and-pool" or parallel synthesis approach, the two amine groups can be systematically derivatized with a variety of building blocks. For example, the primary amine could be acylated with a diverse set of carboxylic acids, while the secondary amine could undergo reductive amination with a range of aldehydes. This two-dimensional diversification strategy allows for the generation of a large library of compounds from a single core structure.
The general workflow for such a library synthesis would involve:
Attachment of the this compound scaffold to a solid support, often through one of the amine groups.
Splitting the resin into multiple portions.
Reacting each portion with a different building block to modify the free amine group.
Pooling the resin and then splitting it again for the next diversification step.
Cleavage of the final compounds from the solid support.
This approach allows for the efficient exploration of the chemical space around the this compound core, increasing the probability of discovering molecules with desired biological activities.
Retrosynthetic Analysis and Synthon Derivations for this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com When considering this compound as a target, several logical disconnections can be made.
A primary disconnection would be the C-N bond between the ethyl group and the phenylamino (B1219803) group, or the C-N bond involving the methylamine (B109427). This leads to the identification of key synthons, which are idealized fragments resulting from a disconnection.
Disconnection 1 (C-N bond of the phenylamino group): This disconnection suggests aniline (B41778) (or a derivative) and a 2-(methylamino)ethyl electrophile as starting materials.
Disconnection 2 (C-N bond of the methylamino group): This points to N-phenylethane-1,2-diamine and a methylating agent as precursors.
Another retrosynthetic approach involves disconnecting the C-C bond of the ethylenediamine (B42938) backbone, though this is generally a less common strategy for this type of molecule.
From these disconnections, practical synthetic equivalents can be proposed. For example, the 2-(methylamino)ethyl electrophile in Disconnection 1 could be 2-chloro-N-methylethanamine. The synthesis of similar amines often involves the reaction of an amine with an alkyl halide or reductive amination. orgsyn.orgorgsyn.org
The table below outlines the key disconnections and the corresponding synthons and synthetic equivalents for the synthesis of this compound.
| Disconnection | Synthon 1 | Synthon 2 | Synthetic Equivalent 1 | Synthetic Equivalent 2 |
| Phenyl-N Bond | Phenyl anion | N-methylethylenediamine cation | Aniline | 2-Chloro-N-methylethanamine |
| Methyl-N Bond | N-phenylethylenediamine anion | Methyl cation | N-phenylethane-1,2-diamine | Methyl iodide |
This analysis provides a logical framework for designing synthetic routes to this compound and its derivatives, highlighting its fundamental role as a building block derived from simpler starting materials.
Conclusion and Future Research Directions
Summary of Current Academic Research Advancements
Academic research into molecules containing the 2-phenethylamine or N-phenylamino moieties is vibrant, largely focusing on their versatile applications in medicinal chemistry, materials science, and organic synthesis. The 2-phenethylamine scaffold is a cornerstone in many biologically active compounds, including natural products and synthetic drugs. mdpi.com Research has broadly investigated how modifications to the amine and phenyl groups influence biological activity and material properties. mdpi.com For instance, studies on related N-phenylamino derivatives have explored their use as building blocks for complex heterocyclic systems and functional materials. nih.govmdpi.com The synthesis and investigation of 2-N-phenylamino-methyl-nitropyridines have gained attention for their tunable chemical properties and potential in optoelectronics and biochemistry. nih.gov These broader advancements underscore the foundational importance of the structural motifs present in Methyl[2-(phenylamino)ethyl]amine and suggest a rich, albeit underexplored, potential for this specific compound.
Identification of Emerging Synthetic Methodologies and Characterization Techniques
Future research on this compound will benefit from emerging synthetic and characterization methods that have been successfully applied to similar molecules.
Synthetic Methodologies: Modern synthetic strategies are moving towards more efficient and scalable processes. For analogous compounds, multi-step syntheses involving condensation reactions are common. For example, the synthesis of N-(phenylamino)maleimide involves a two-step process starting from maleic anhydride (B1165640) and phenylhydrazine. researchgate.net Another relevant approach is the reaction of an amine with an epoxy-containing precursor, followed by heating to reflux, a method used for synthesizing complex benzoate (B1203000) derivatives. prepchem.com For N-arylaminophenothiazines, synthesis has been achieved through the reaction of phenothiazin-5-ium tetraiodide with various aniline (B41778) derivatives in solvents like methanol (B129727) or water. nih.gov These precedents suggest that future syntheses of this compound could explore one-pot reactions, flow chemistry, and catalysis to improve yield and purity.
Characterization Techniques: The structural and compositional confirmation of novel amine derivatives relies on a suite of advanced analytical techniques. The comprehensive characterization of related compounds has been achieved using methods that would be directly applicable to this compound. nih.govmdpi.com High-resolution mass spectrometry (HRMS) is crucial for confirming the exact mass-to-charge ratio. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the molecular skeleton. mdpi.comresearchgate.net The structural arrangements and intermolecular interactions, such as hydrogen bonding, are often elucidated through single-crystal X-ray diffraction. mdpi.comnih.gov
The table below summarizes key characterization techniques applied to analogous compounds, which are essential for future studies on this compound.
| Technique | Information Provided | Relevant Research Context |
| ¹H and ¹³C NMR | Confirms the molecular structure and proton/carbon environment. | Used to confirm the structure of novel imide and phenothiazine (B1677639) compounds. nih.govmdpi.comresearchgate.net |
| FT-IR Spectroscopy | Identifies functional groups (e.g., N-H, C-N bonds) and confirms structural features. | Applied to characterize N-substituted maleimides and pyridine (B92270) derivatives. nih.govresearchgate.net |
| Mass Spectrometry (HRMS) | Determines the precise molecular weight and elemental composition. | Essential for confirming the synthesis of new aromatic imide compounds. mdpi.com |
| Single-Crystal X-ray Diffraction | Provides definitive 3D molecular structure, bond lengths, angles, and intermolecular interactions. | Used to analyze the structure of 2-N-phenylamino-methyl-nitropyridine isomers. nih.gov |
| Thermal Gravimetric Analysis (TGA) | Evaluates thermal stability. | Employed to study the stability of imides condensed with p-phenylamino(phenyl)amine. mdpi.com |
| UV-Vis Spectroscopy | Investigates electronic absorption properties. | Used to record the spectra of phenothiazine derivatives, revealing strong absorption in the visible region. nih.gov |
Prospective Avenues in Advanced Theoretical and Computational Modeling
Theoretical and computational chemistry offers powerful tools to predict and understand the properties of molecules like this compound. Quantum chemical calculations, particularly Density Functional Theory (DFT), have been effectively used to analyze related systems. nih.gov For new 2-N-phenylamino-methyl-nitropyridine isomers, DFT calculations were employed to optimize the molecular geometry and compare it with experimental X-ray diffraction data. nih.gov
Future computational studies on this compound could focus on:
Conformational Analysis: Predicting the most stable conformers and the energy barriers between them, which is critical for understanding its reactivity and interaction with other molecules.
Electronic Property Calculation: Modeling the HOMO-LUMO gap, charge distribution, and electrostatic potential to predict reactivity and potential for use in electronic materials.
Spectroscopic Prediction: Simulating IR, Raman, and NMR spectra to aid in the interpretation of experimental data.
Reaction Mechanism Elucidation: Modeling potential synthetic pathways and catalytic cycles to optimize reaction conditions and identify potential byproducts.
These computational approaches, when combined with empirical data, can significantly accelerate the discovery and development of new applications for this compound.
Future Trajectories for Novel Applications in Materials Science and Catalysis
The bifunctional nature of this compound, featuring both a secondary and a tertiary amine (after methylation of the primary amine in a precursor), makes it a promising candidate for applications in materials science and catalysis.
Materials Science: Research on analogous structures points to several potential applications. The incorporation of N-phenylamino groups into polymer backbones is a known strategy for developing new materials. For example, N-(phenylamino)maleimide has been copolymerized with methyl methacrylate (B99206) (MMA) to create new polymers with specific thermal properties. researchgate.net Similarly, this compound could serve as a monomer or a modifying agent in polymer synthesis.
Furthermore, compounds containing the phenylamino (B1219803) moiety often exhibit interesting photophysical properties. Aromatic imides condensed with p-phenylamino(phenyl)amine have shown fluorescence, emitting in the deep-blue or violet-blue range. mdpi.com Studies on phenothiazine derivatives also highlight their strong absorption in the visible spectrum, suggesting applications as dyes or in optoelectronic devices. nih.gov Future research could investigate the synthesis of derivatives of this compound to explore its potential as a fluorescent probe or a component in organic light-emitting diodes (OLEDs).
Catalysis: Diamine ligands are fundamental in coordination chemistry and catalysis. The two nitrogen atoms in the this compound backbone can act as a bidentate ligand, chelating to a metal center to form a stable complex. Such metal complexes are often active catalysts for a variety of organic transformations, including hydrogenations, cross-coupling reactions, and asymmetric synthesis. The specific steric and electronic properties conferred by the methyl and phenyl substituents could be tuned to control the activity and selectivity of a resulting catalyst. Future work should explore the coordination chemistry of this compound with various transition metals and screen the resulting complexes for catalytic activity.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated containers .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 150.22 g/mol | |
| Boiling Point | ~250°C (estimated) | |
| H NMR (CDCl) | δ 2.45 (s, 3H, CH) | |
| IR (N-H stretch) | 3280 cm | |
| Solubility in HO | 5 mg/mL (pH 7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
